molecular formula C20H13NO2S B2383846 N-(9-oxothioxanthen-2-yl)benzamide CAS No. 243472-17-5

N-(9-oxothioxanthen-2-yl)benzamide

Cat. No. B2383846
CAS RN: 243472-17-5
M. Wt: 331.39
InChI Key: SSESEXQTPHTHGL-UHFFFAOYSA-N
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Description

“N-(9-oxothioxanthen-2-yl)benzamide” is a chemical compound with the molecular formula C20H12ClNO2S . It has a molecular weight of 365.8 g/mol . The IUPAC name for this compound is 4-chloro-N-(9-oxothioxanthen-2-yl)benzamide .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .

Mechanism of Action

The mechanism of action of N-(9-oxothioxanthen-2-yl)benzamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. Inhibition of this pathway by this compound could lead to reduced inflammation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9-oxothioxanthen-2-yl)benzamide is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, this compound is relatively easy to synthesize, making it accessible for use in laboratory experiments.
However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on N-(9-oxothioxanthen-2-yl)benzamide. One area of research could focus on the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo. Other future directions could include exploring the mechanism of action of this compound and identifying potential drug targets for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, this compound is a novel small molecule with promising anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. While there are some limitations to the use of this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a valuable therapeutic agent for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of N-(9-oxothioxanthen-2-yl)benzamide involves the reaction of 2-chloro-N-(2-hydroxyphenyl)benzamide with 9-oxothioxanthene in the presence of a base. This reaction results in the formation of the desired product, which can be purified using column chromatography. The yield of this synthesis method is reported to be around 50%, making it a relatively efficient process.

Scientific Research Applications

N-(9-oxothioxanthen-2-yl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that this compound could be a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
In addition to its anti-inflammatory properties, this compound has also been shown to exhibit anti-tumor activity. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This suggests that this compound could be a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

N-(9-oxothioxanthen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2S/c22-19-15-8-4-5-9-17(15)24-18-11-10-14(12-16(18)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSESEXQTPHTHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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